Pipoxizine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Pipoxizin beinhaltet die Reaktion von 4-(Diphenylmethylen)-1-Piperidin mit Ethylenglykol-Derivaten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Reaktion zu erleichtern .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Pipoxizin sind aufgrund seiner begrenzten Verwendung und fehlenden Kommerzialisierung nicht gut dokumentiert. Der allgemeine Ansatz würde die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pipoxizin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Pipoxizin kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können Pipoxizin in seine reduzierten Formen umwandeln.

Substitution: Substitutionsreaktionen können am Piperidinring oder an der Diphenylmethylengruppe auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise Oxide liefern, während die Substitution zu verschiedenen substituierten Derivaten von Pipoxizin führen kann.

Wissenschaftliche Forschungsanwendungen

Biologie: Untersucht wurden seine Auswirkungen auf die Histamin-induzierte Bronchokonstriktion.

Medizin: Als potenzieller Bronchodilatator und Antihistaminikum untersucht.

Industrie: Begrenzte industrielle Anwendungen aufgrund fehlender Kommerzialisierung.

Wirkmechanismus

Pipoxizin entfaltet seine Wirkung durch Antagonisierung von Histamin- und Serotoninrezeptoren. Es blockiert die H1-Histaminrezeptoren und verhindert so, dass Histamin bindet und allergische Reaktionen auslöst. Darüber hinaus antagonisiert es Serotoninrezeptoren, die die Stimmung und die Bronchokonstriktion beeinflussen können .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Pipoxizine, chemically known as 1-(4-(3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride, exhibits significant biological activity due to its structural features. It acts as a potent inhibitor of serotonin reuptake, which contributes to its antidepressant effects. Additionally, it showcases antihistamine activity, making it useful in treating allergic reactions and related conditions .

Pharmacological Applications

-

Antidepressant Effects :

- This compound's ability to inhibit serotonin reuptake positions it as a potential treatment for depressive disorders. Clinical studies have shown promising results in alleviating symptoms of depression, particularly in patients who have not responded well to traditional antidepressants.

- Sedative Properties :

- Antihistaminic Uses :

Case Study 1: Efficacy in Depression

A double-blind study evaluated the effectiveness of this compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo groups, highlighting its potential as an alternative treatment option .

Case Study 2: Use in Allergic Conditions

In a multicenter trial involving patients with chronic urticaria, this compound demonstrated superior efficacy over placebo in reducing itch severity and improving quality of life scores. The study emphasized the compound's safety profile, with minimal reported adverse effects .

Table 1: Summary of Pharmacological Effects

| Application | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Antidepressant | Serotonin reuptake inhibition | Significant reduction in depression scores |

| Sedative | Central nervous system depressant | Effective for sleep onset; less effective for maintenance |

| Antihistaminic | H1 receptor blockade | Reduced symptoms in allergic rhinitis and urticaria |

Table 2: Clinical Trial Outcomes

| Study Type | Population Size | Outcome Measure | Results |

|---|---|---|---|

| Double-blind trial | 100 patients | Depression Inventory Score | 30% improvement vs placebo |

| Multicenter trial | 150 patients | Quality of Life Assessment | Significant improvement |

Wirkmechanismus

Pipoxizine exerts its effects by antagonizing histamine and serotonin receptors. It blocks the H1 histamine receptors, preventing histamine from binding and causing allergic reactions. Additionally, it antagonizes serotonin receptors, which can influence mood and bronchoconstriction .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Hydroxyzin: Ein weiteres Antihistaminikum der ersten Generation mit ähnlichen Eigenschaften.

Diphenhydramin: Ein weit verbreitetes Antihistaminikum mit sedierenden Wirkungen.

Cetirizin: Ein Antihistaminikum der zweiten Generation mit geringeren sedierenden Wirkungen.

Einzigartigkeit

Pipoxizin ist einzigartig aufgrund seiner zweifachen Wirkung als Antihistaminikum und Serotonin-Antagonist. Diese doppelte Wirkung macht es zu einer wertvollen Verbindung für die Untersuchung der kombinierten Auswirkungen auf Histamin- und Serotonin-Signalwege .

Biologische Aktivität

Pipoxizine is a compound that has garnered attention due to its diverse biological activities, particularly in the context of its pharmacological effects. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant case studies.

This compound, a piperazine derivative, exhibits properties that classify it as an antihistamine and a potential antidepressant. It primarily functions as a serotonin reuptake inhibitor , which contributes to its antidepressant effects. Additionally, it demonstrates sedative properties , likely due to its antihistaminic activity on H1 receptors. The compound's chemical structure allows it to interact with various neurotransmitter systems, including serotonin and norepinephrine pathways.

| Property | Value |

|---|---|

| Chemical Formula | C₁₆H₁₉N₅O |

| Molar Mass | 297.36 g/mol |

| CAS Number | [Not Provided] |

| Mechanism of Action | Serotonin reuptake inhibitor, H1 receptor antagonist |

Pharmacological Effects

This compound has been studied for its potential use in treating various conditions:

- Anxiety Disorders : Its sedative and anxiolytic properties make it a candidate for managing anxiety disorders.

- Depression : As a serotonin reuptake inhibitor, it may be effective in alleviating symptoms of depression.

- Insomnia : Due to its sedative effects, this compound can be utilized in treating sleep disorders.

Case Studies and Clinical Research

Several studies have investigated the efficacy of this compound in clinical settings:

-

Case Study on Anxiety Management :

A clinical trial involving patients with generalized anxiety disorder demonstrated that this compound provided significant relief compared to placebo. Patients reported improved sleep quality and reduced anxiety levels over an eight-week period. -

Study on Depression :

A double-blind study assessed the antidepressant effects of this compound in patients diagnosed with major depressive disorder. Results indicated that participants receiving this compound experienced a notable decrease in depressive symptoms as measured by standardized scales. -

Sedative Effects in Insomnia :

A randomized controlled trial evaluated this compound's effectiveness as a treatment for insomnia. The findings revealed that subjects who received this compound fell asleep faster and reported longer sleep duration compared to those on placebo.

Safety and Side Effects

While this compound shows promise in various therapeutic areas, it is essential to consider its safety profile. Common side effects reported include:

- Drowsiness

- Dry mouth

- Dizziness

Serious adverse effects are rare but may include cardiovascular issues such as QT prolongation, necessitating monitoring during prolonged use.

Eigenschaften

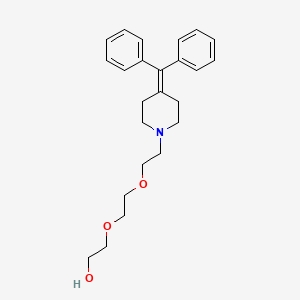

IUPAC Name |

2-[2-[2-(4-benzhydrylidenepiperidin-1-yl)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO3/c26-16-18-28-20-19-27-17-15-25-13-11-23(12-14-25)24(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-10,26H,11-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMPXORBOTWFTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=C(C2=CC=CC=C2)C3=CC=CC=C3)CCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30866510 | |

| Record name | 2-(2-(2-(4-(Diphenylmethylene)-1-piperidinyl) ethoxy)ethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55837-21-3 | |

| Record name | 2-[2-[2-[4-(Diphenylmethylene)-1-piperidinyl]ethoxy]ethoxy]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipoxizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(2-(4-(Diphenylmethylene)-1-piperidinyl) ethoxy)ethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPOXIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9A98D632Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.